
Ethyl 2-(2-Bromophenyl)-5-methyloxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-Bromophenyl)-5-methyloxazole-4-carboxylate is an organic compound with a complex structure that includes a bromophenyl group, an oxazole ring, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Bromophenyl)-5-methyloxazole-4-carboxylate typically involves multiple steps. One common method includes the bromination of a phenyl group followed by the formation of the oxazole ring. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for the efficiency and yield of the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(2-Bromophenyl)-5-methyloxazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromophenyl group or the oxazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-Bromophenyl)-5-methyloxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Ethyl 2-(2-Bromophenyl)-5-methyloxazole-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group and the oxazole ring can participate in binding interactions, while the ethyl ester group may influence the compound’s solubility and bioavailability. Specific pathways and targets depend on the context of its use, such as in biological assays or chemical reactions.
Comparación Con Compuestos Similares
- Ethyl 2-(2-Bromophenyl)acetamide
- 2-Bromophenethyl alcohol
- Ethyl 2-bromo-(4-bromophenyl)acetate
Comparison: Ethyl 2-(2-Bromophenyl)-5-methyloxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds. The combination of the bromophenyl group and the oxazole ring makes it a versatile compound for various applications, distinguishing it from other bromophenyl derivatives.
Propiedades
Fórmula molecular |
C13H12BrNO3 |
|---|---|
Peso molecular |
310.14 g/mol |
Nombre IUPAC |
ethyl 2-(2-bromophenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-17-13(16)11-8(2)18-12(15-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 |
Clave InChI |
YOHUNSUFLNLDFG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
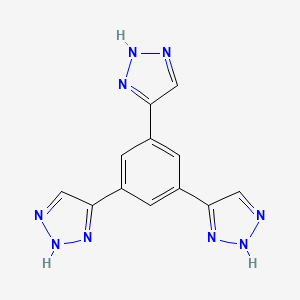

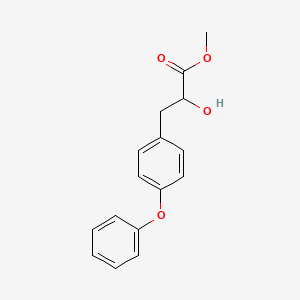
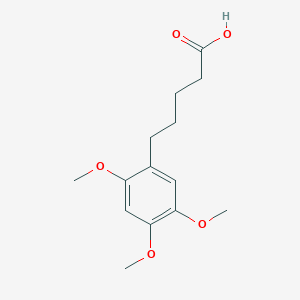
![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)
![Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13686547.png)

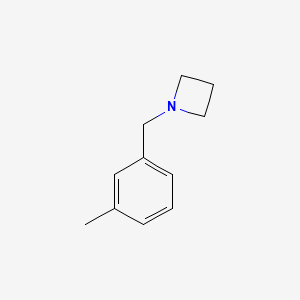


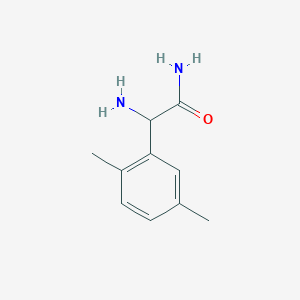
![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)
![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13686587.png)
